molecular formula C12H4Cl6 B1596158 2,2',3,5,6,6'-Hexachlorobiphenyl CAS No. 68194-09-2

2,2',3,5,6,6'-Hexachlorobiphenyl

Cat. No.: B1596158
CAS No.: 68194-09-2
M. Wt: 360.9 g/mol
InChI Key: CLODVDBWNVQLGO-UHFFFAOYSA-N
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Description

2,2’,3,5,6,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl structure where six hydrogen atoms are replaced by chlorine atoms at the 2, 2’, 3, 5, 6, and 6’ positions. This compound is part of a larger group of PCBs known for their environmental persistence and potential health impacts .

Mechanism of Action

Target of Action

2,2’,3,5,6,6’-Hexachlorobiphenyl, also known as PCB 136, primarily targets nuclear receptors in the body . It has been found to exert differential effects on estrogen receptor (ER) activation; (+)-PCB 136 was estrogenic, while (−)-PCB 136 was antiestrogenic . It also induces the constitutive androgen receptor (CAR)-dependent gene expression . Furthermore, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

PCB 136 interacts with its targets in a stereospecific manner . The atropisomers of PCB 136 exhibit stereoselective effects on activation of nuclear receptors . For instance, (+)-PCB 136 was found to be estrogenic, while (−)-PCB 136 was antiestrogenic . This suggests that the compound’s interaction with its targets and the resulting changes are dependent on its stereochemical configuration.

Biochemical Pathways

It is known that pcb 136 can regulate endocrine signaling and/or expression of xenobiotic and steroid hormone catabolism . It also has been found to catalyze the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .

Pharmacokinetics

The metabolic activation of PCB 136 is catalyzed by Cytochrome P450 enzymes (CYPs), specifically CYP2B6 . Electrophilic additions at the C α and C β positions generate different active intermediates . The metabolic activation process of PCB 136 is thought to be important for its bioavailability.

Result of Action

The molecular and cellular effects of PCB 136’s action are complex and can vary depending on its stereochemical configuration. For instance, PCB 136 atropisomers were found to exert differential effects on ER activation . Additionally, PCB 136 has been associated with neurodevelopmental disorders, as several neurotoxic congeners display axial chirality and atropselectively affect cellular targets implicated in PCB neurotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PCB 136. For example, the extent of the enrichment of (+)-PCB 136 in tissues and feces decreased with increasing dose, suggesting a saturation of the disposition process responsible for the enantiomeric enrichment . This indicates that levels of PCB exposure are an important determinant of the enantiomeric enrichment of PCBs in mice and, most likely, other species .

Biochemical Analysis

Biochemical Properties

2,2’,3,5,6,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP2B6, which are involved in its metabolic activation . The compound undergoes electrophilic addition reactions at specific positions, generating active intermediates that can further interact with other biomolecules . These interactions can lead to the formation of hydroxylated metabolites, which have been associated with various toxic effects .

Cellular Effects

2,2’,3,5,6,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with nuclear receptors such as the estrogen receptor (ER) and pregnane X receptor (PXR) . The compound exhibits stereoselective effects, with different isomers showing varying degrees of activity. For instance, (+)-2,2’,3,5,6,6’-Hexachlorobiphenyl is estrogenic, while (−)-2,2’,3,5,6,6’-Hexachlorobiphenyl is antiestrogenic . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, leading to potential endocrine-disrupting effects .

Molecular Mechanism

The molecular mechanism of 2,2’,3,5,6,6’-Hexachlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to cytochrome P450 enzymes, particularly CYP2B6, facilitating its metabolic activation . This process involves electrophilic additions at specific positions, generating active intermediates that can further interact with other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,5,6,6’-Hexachlorobiphenyl can change over time. The compound exhibits stereoselective biotransformation, with different isomers showing varying degrees of activity . Studies have shown that the compound can induce the expression of nuclear receptors such as ER and PXR in a time-dependent manner . Additionally, the stability and degradation of the compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2,2’,3,5,6,6’-Hexachlorobiphenyl vary with different dosages in animal models. Studies have shown that the compound can undergo enantiomeric enrichment in mice, with different isomers showing varying degrees of activity . Higher doses of the compound can lead to toxic or adverse effects, including changes in enzyme activity and gene expression . These effects can be dose-dependent, with higher doses leading to more pronounced toxic effects .

Metabolic Pathways

2,2’,3,5,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound undergoes metabolic activation, generating hydroxylated metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s toxic effects .

Transport and Distribution

The transport and distribution of 2,2’,3,5,6,6’-Hexachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various tissues, where it can accumulate and exert its effects . These interactions can influence the compound’s localization and accumulation, contributing to its toxic effects .

Subcellular Localization

The subcellular localization of 2,2’,3,5,6,6’-Hexachlorobiphenyl involves its distribution to specific compartments or organelles within cells . The compound can interact with targeting signals or undergo post-translational modifications that direct it to specific subcellular locations . These interactions can affect the compound’s activity and function, contributing to its toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,5,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of PCBs, including 2,2’,3,5,6,6’-Hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in a batch or continuous process. The process involves the use of large-scale reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst. The reaction is monitored to ensure the correct degree of chlorination and to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,5,6,6’-Hexachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,3,5,6,6’-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications in scientific research include:

Comparison with Similar Compounds

2,2’,3,5,6,6’-Hexachlorobiphenyl is one of many PCB congeners, each with different degrees and patterns of chlorination. Similar compounds include:

Each of these compounds has unique properties that influence their environmental persistence, bioaccumulation, and toxicological effects, making them distinct in their behavior and impact .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-11(17)7(15)4-8(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLODVDBWNVQLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867526
Record name 2,2',3,5,6,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-09-2
Record name 2,2',3,5,6,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,6,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,6,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF211H46FL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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